Bis(xylylazo)resorcinol Bis(xylylazo)resorcinol
Brand Name: Vulcanchem
CAS No.: 28514-75-2
VCID: VC19678580
InChI: InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)9-13)23-25-19-11-20(22(28)12-21(19)27)26-24-18-8-6-14(2)10-16(18)4/h5-12,27-28H,1-4H3
SMILES:
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4 g/mol

Bis(xylylazo)resorcinol

CAS No.: 28514-75-2

Cat. No.: VC19678580

Molecular Formula: C22H22N4O2

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(xylylazo)resorcinol - 28514-75-2

Specification

CAS No. 28514-75-2
Molecular Formula C22H22N4O2
Molecular Weight 374.4 g/mol
IUPAC Name 4,6-bis[(2,4-dimethylphenyl)diazenyl]benzene-1,3-diol
Standard InChI InChI=1S/C22H22N4O2/c1-13-5-7-17(15(3)9-13)23-25-19-11-20(22(28)12-21(19)27)26-24-18-8-6-14(2)10-16(18)4/h5-12,27-28H,1-4H3
Standard InChI Key XSNMLNOQYBFHPX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=C(C=C3)C)C)C

Introduction

Chemical Structure and Isomeric Variations

Core Molecular Architecture

Bis(xylylazo)resorcinol derives from resorcinol, a dihydroxybenzene derivative, functionalized with two azo-linked xylyl groups. The azo bonds (N=N-\text{N}=\text{N}-) bridge the resorcinol core to dimethylphenyl moieties, creating a conjugated system responsible for its chromophoric properties . The IUPAC name, 2,4-bis[(dimethylphenyl)azo]-1,3-benzenediol, reflects the substitution at the 2- and 4-positions of the resorcinol ring .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC22H22N4O2\text{C}_{22}\text{H}_{22}\text{N}_{4}\text{O}_{2}
Molecular Weight374.44 g/mol
CAS Registry Numbers29190-28-1, 5863-44-5 (isomers)
SynonymsC.I. Solvent Orange 30; 2,4-bis(2,4-xylylazo)resorcinol

Isomerism and Substituent Effects

The compound exhibits structural isomerism based on the dimethylphenyl groups' positions. For instance, the 2,4-xylylazo variant (CAS 5863-44-5) features dimethyl groups at the 2- and 4-positions of the phenyl rings, whereas the 3,5-isomer (CAS 29190-28-1) adopts a different substitution pattern . These positional differences influence spectral properties and solubility, making specific isomers preferable for niche applications.

Synthesis and Manufacturing

Diazotization and Coupling Reactions

Industrial synthesis typically involves diazotization of xylidine derivatives followed by coupling with resorcinol. The process proceeds via:

  • Diazotization: Treatment of 2,4-xylidine with nitrous acid (HNO2\text{HNO}_2) in acidic media generates the diazonium salt.

  • Azo Coupling: The diazonium salt reacts with resorcinol under alkaline conditions, forming the bis-azo product .

Key Reaction Parameters

  • Temperature: 0–5°C for diazotization to prevent premature decomposition.

  • pH: Maintained at 8–9 during coupling to optimize electrophilic substitution.

  • Yield: Commercial batches achieve ~85% purity, with recrystallization enhancing it to ≥99% .

Physicochemical Properties

Thermal and Solubility Characteristics

Bis(xylylazo)resorcinol is a white to orange crystalline powder with limited water solubility (<0.1 g/L at 25°C) but high solubility in polar aprotic solvents like dimethylformamide (DMF) . Its thermal stability extends to 250°C, beyond which decomposition releases nitrogen oxides and aromatic fragments .

Table 2: Physicochemical Data

PropertyValueSource
Melting Point245–250°C (decomposes)
Density1.28 g/cm³
LogP (Octanol-Water)4.7
UV-Vis λmax\lambda_{\text{max}}480 nm (in DMF)

Industrial Applications

Pigments and Dyes

As C.I. Solvent Orange 30, this compound imparts intense orange hues to plastics, textiles, and inks. Its azo chromophores exhibit excellent lightfastness, making it suitable for outdoor applications .

Polymer Chemistry

In NOROX® R-5 Red Concentrate, it acts as a redox initiator for unsaturated polyester resins, accelerating crosslinking in composite materials .

Regulatory Status

The compound is regulated under EPA’s Toxic Substances Control Act (TSCA) and EU REACH. Occupational exposure limits (OELs) recommend maintaining airborne concentrations below 1 mg/m³ .

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